3,4,6-Trichloro-2-fluoroaniline
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Overview
Description
3,4,6-Trichloro-2-fluoroaniline is an organic compound with the molecular formula C6H3Cl3FN. It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,6-Trichloro-2-fluoroaniline can be synthesized through several methods. One common approach involves the nitration of o-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid, followed by fluorination and reduction reactions. The nitration step produces a mixture of nitro compounds, which are then fluorinated to yield 3-chloro-4-fluoronitrobenzene. This intermediate is subsequently reduced to form 3-chloro-4-fluoroaniline .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum on carbon (Pt/C) catalyst under hydrogen atmosphere at elevated temperatures and pressures is a common method. This process is efficient and suitable for large-scale production, achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trichloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Reduction Reactions: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen in the presence of catalysts.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Fluorination: Fluorinating agents such as hydrogen fluoride or elemental fluorine.
Reduction: Hydrogen gas with Pt/C catalyst.
Major Products:
3-Chloro-4-fluoronitrobenzene: An intermediate in the synthesis.
3-Chloro-4-fluoroaniline: The target compound.
Scientific Research Applications
3,4,6-Trichloro-2-fluoroaniline has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-2-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby disrupting normal cellular functions. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
3-Chloro-4-fluoroaniline: Shares similar structural features but lacks the additional chlorine atoms.
2-Fluoroaniline: Contains a single fluorine atom without chlorine substitutions.
Uniqueness: 3,4,6-Trichloro-2-fluoroaniline is unique due to the combination of three chlorine atoms and one fluorine atom on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H3Cl3FN |
---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
3,4,6-trichloro-2-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
InChI Key |
REIJFEWQZLFBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)N)Cl |
Origin of Product |
United States |
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